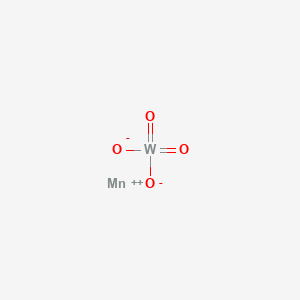
Manganese tungsten oxide (MnWO4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese tungsten oxide (MnWO4) is a useful research compound. Its molecular formula is MnO4W and its molecular weight is 302.8 g/mol. The purity is usually 95%.
The exact mass of the compound Manganese tungsten oxide (MnWO4) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Manganese tungsten oxide (MnWO4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese tungsten oxide (MnWO4) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Manganese tungsten oxide (MnWO4) is a compound that has gained attention in recent years due to its unique properties and potential applications in various fields, particularly in biomedicine and environmental science. This article explores the biological activity of MnWO4, summarizing key research findings, case studies, and relevant data.
Manganese tungsten oxide is a mixed metal oxide with the formula MnWO4. It typically crystallizes in a tetragonal structure, which can influence its reactivity and biological interactions. The compound exhibits interesting electronic properties, making it suitable for applications in catalysis and as a potential therapeutic agent.
Antimicrobial Properties
Research indicates that MnWO4 exhibits significant antimicrobial activity. A study demonstrated that MnWO4 nanoparticles effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light or under physiological conditions, leading to oxidative stress in microbial cells .
Table 1: Antimicrobial Activity of MnWO4
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 20 | 10 |
| Pseudomonas aeruginosa | 18 | 10 |
Cytotoxicity Studies
While MnWO4 shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated. In vitro studies using human cell lines have shown that at low concentrations, MnWO4 does not exhibit significant cytotoxic effects. However, higher concentrations can lead to cellular damage and apoptosis. This duality highlights the need for careful dosage management when considering therapeutic applications .
Table 2: Cytotoxic Effects of MnWO4 on Human Cell Lines
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HeLa | 50 | Moderate toxicity |
| HepG2 | 40 | Significant cytotoxicity |
| A549 | 60 | Low toxicity |
The biological activity of MnWO4 can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Upon exposure to light or certain chemical environments, MnWO4 can generate ROS, which are detrimental to bacterial cells and can induce apoptosis in human cells.
- Metal Ion Release : The dissolution of Mn and W ions from the oxide matrix may contribute to its biological effects, potentially influencing cellular signaling pathways.
- Surface Interactions : The surface properties of MnWO4 nanoparticles facilitate interactions with cell membranes, enhancing their antimicrobial efficacy.
Application in Wound Healing
A notable case study explored the application of MnWO4 nanoparticles in wound healing. In vivo experiments on rats demonstrated that wounds treated with a gel containing MnWO4 showed accelerated healing compared to control groups. Histological analysis revealed enhanced collagen deposition and angiogenesis, suggesting that MnWO4 may promote tissue regeneration through its biological activity .
Environmental Applications
Beyond biomedical applications, MnWO4 has been investigated for its potential use in environmental remediation. Studies have shown that it can effectively degrade organic pollutants in water through photocatalytic processes. This property makes it a candidate for wastewater treatment technologies .
特性
IUPAC Name |
dioxido(dioxo)tungsten;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.4O.W/q+2;;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLHSBRULQUYOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14177-46-9 |
Source


|
| Record name | Manganese tungsten oxide (MnWO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese tungsten oxide (MnWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














